2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide
Description
This compound features a tricyclic core incorporating sulfur (8-thia) and nitrogen (4,6,11-triaza) heteroatoms, with acetyl and 4-methylphenyl substituents. The sulfanyl-acetamide moiety links the tricyclic system to a 4-acetylphenyl group. While direct pharmacological data are unavailable, the acetyl groups may enhance metabolic stability, and the sulfur atom could facilitate covalent binding or modulate solubility. Structural determination of analogous compounds often employs SHELX software, a cornerstone in crystallography for small-molecule refinement .
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-16-4-10-21(11-5-16)32-27(36)25-22-12-13-31(18(3)34)14-23(22)38-26(25)30-28(32)37-15-24(35)29-20-8-6-19(7-9-20)17(2)33/h4-11H,12-15H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKCIWRMCJSLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide involves multiple steps. One of the key steps includes the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, which gives 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes). This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Structural Complexity: The target compound’s tricyclic sulfur-nitrogen framework contrasts with the linear structure of 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide and the oxygen-dominated tricyclic system of Compound C . The sulfur atom in the target compound may confer distinct electronic and steric effects compared to oxygen in Compound C.
Functional Group Impact :
- Dual acetyl groups in the target compound vs. a single acetyl in Compound B and a hydroxymethyl group in Compound C suggest divergent metabolic pathways. Acetylation often slows oxidative metabolism, whereas hydroxymethyl groups may undergo glucuronidation.
Compound C’s methoxy and hydroxymethyl groups may favor interactions with polar residues in enzymes.
Safety Considerations: While safety data for the target compound are unavailable, structural analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide recommend medical consultation upon exposure, highlighting the need for caution with acetamide derivatives .
Biological Activity
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide (CAS Number: 1216377-62-6) is a complex organic molecule with a unique tricyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N4O3S2 |
| Molecular Weight | 522.6 g/mol |
| Structure | Complex tricyclic with multiple functional groups |
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Preliminary studies suggest that compounds with similar frameworks exhibit diverse pharmacological effects:
- Antimicrobial Activity : Research indicates that thiazole and triazine derivatives often possess significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Anticancer Potential : The tricyclic structure is associated with various anticancer agents. Compounds similar to this one have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways.
- Anti-inflammatory Effects : Many derivatives of this class have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds with structural similarities to our target compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity and inhibition of cell division.
Study 2: Anticancer Activity
In vitro studies on triazine derivatives revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism included the activation of caspases and modulation of Bcl-2 family proteins.
Synthesis
The synthesis of This compound typically involves several key steps:
- Formation of the Tricyclic Core : Utilizing cyclization reactions involving thioketones and amines.
- Acetylation : Introducing acetyl groups through acetic anhydride or acetyl chloride.
- Thiol Group Introduction : Employing thiol reagents to incorporate the sulfanyl moiety.
While the precise mechanism by which this compound exerts its biological effects is not fully elucidated, it likely involves:
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes crucial for microbial survival and cancer cell proliferation.
- Modulating Signaling Pathways : Interaction with cellular receptors may alter signaling cascades involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
